molecular formula C17H14ClN3OS B2469052 4-chloro-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 863513-25-1

4-chloro-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2469052
CAS No.: 863513-25-1
M. Wt: 343.83
InChI Key: WSICHHDTDUVVMO-UHFFFAOYSA-N
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Description

4-Chloro-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide is a synthetic small molecule featuring a benzamide core linked to a pyridine-substituted thiazole group via an ethyl spacer. This structure is characteristic of compounds investigated for various biochemical applications. Molecules within this structural class, particularly N-(thiazol-2-yl)benzamide analogs, have been identified as potent and selective antagonists for specific ligand-gated ion channels, such as the Zinc-Activated Channel (ZAC), and function as negative allosteric modulators . Additionally, related thiazole and pyridine-containing scaffolds are frequently explored in medicinal chemistry for their potential enzyme inhibitory activity, including against targets like 15-lipoxygenase-1 (15-LOX-1), which is a significant enzyme in studies related to cancer and inflammation . This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-14-5-3-12(4-6-14)16(22)20-9-7-15-11-23-17(21-15)13-2-1-8-19-10-13/h1-6,8,10-11H,7,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSICHHDTDUVVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

The compound has been explored for its anticancer properties, particularly against various human cancer cell lines. Studies indicate that thiazole and pyridine derivatives exhibit significant cytotoxic effects. For instance, a derivative of this compound demonstrated an IC50 value of 5.71 μM against breast cancer cells (MCF-7), which is comparable to standard chemotherapy agents like 5-fluorouracil (IC50 6.14 μM) .

CompoundCancer Cell LineIC50 (μM)Reference
4-chloro-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamideMCF-75.71
5-fluorouracilMCF-76.14

The presence of electron-withdrawing groups, such as chlorine, has been found to enhance the antiproliferative activity of thiazole-pyridine hybrids . This suggests that structural modifications can lead to more potent anticancer agents.

2. Anticonvulsant Properties

Research has also highlighted the anticonvulsant potential of related thiazole compounds. For example, certain thiazole-linked analogues exhibited protective effects in seizure models with varying degrees of efficacy. The structure-activity relationship (SAR) studies indicated that compounds with halogen substitutions on the phenyl ring showed improved anticonvulsant activity .

CompoundModelED50 (mg/kg)Reference
Thiazole analogueElectroshock seizure test24.38
Thiazole analogueChemo-shock seizure test88.23

Drug Design Insights

The compound's unique structure allows for modifications that can enhance its biological activity. The integration of thiazole and pyridine moieties is particularly relevant in drug design, as these structures have shown promise in various therapeutic areas including anti-inflammatory and anticancer applications .

3. Structure-Activity Relationship (SAR)

The SAR analysis indicates that substituents on the aromatic rings play a crucial role in determining the biological activity of the compounds. For instance, the introduction of electron-withdrawing groups such as Cl and Br significantly increased the potency against both cancer cells and seizure models .

Case Studies

Several case studies have documented the synthesis and evaluation of thiazole-pyridine derivatives:

  • Siddiqui et al. (2020) synthesized various pyridazinone-thiazole hybrids with amide linkages, revealing significant anticonvulsant properties with effective doses lower than many existing treatments .
  • Łączkowski et al. reported on new thiazole derivatives showing promising results in electroshock tests, emphasizing the importance of structural modifications for enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Heterocyclic Core Modifications
Compound Name Core Structure Biological Activity Key References
4-Chloro-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide Thiazole-pyridine Not explicitly reported; inferred GABA receptor modulation (analogous to DS2)
4-Chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide (DS2) Imidazopyridine-thiophene GABA receptor potentiation (EC50 ~100 nM)
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide Piperidine No direct activity reported; structural studies highlight chair conformation and hydrogen bonding

Key Insights :

  • Replacement of the thiazole-pyridine core with imidazopyridine-thiophene (DS2) enhances GABA receptor sensitivity, likely due to increased π-π stacking with receptor residues .
  • The piperidine analog adopts a chair conformation, enabling strong hydrogen bonding (O-H⋯N/O interactions) that may improve crystallinity but reduce membrane permeability compared to the thiazole-pyridine derivative .
Substituent Effects
Compound Name Substituent Impact on Properties
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide 4-Hydroxyphenethyl Increased polarity (logP reduction) due to -OH; used as an impurity standard in pharmaceuticals
This compound Thiazole-pyridine Enhanced aromatic stacking potential; moderate lipophilicity (predicted logP ~3.5)

Key Insights :

  • The hydroxyphenethyl group increases aqueous solubility but may limit blood-brain barrier penetration, unlike the thiazole-pyridine analog .
  • The thiazole-pyridine moiety balances lipophilicity and hydrogen-bonding capacity, making it suitable for central nervous system targets .

Pharmacological and Structural Data

Crystallographic Comparisons
Compound Name Crystal System Hydrogen Bonding Conformational Notes
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate Monoclinic (P21/n) O-H⋯N, O-H⋯O, C-H⋯O Piperidine chair conformation (q2 = 0.6994 Å)
This compound Not reported Likely C-H⋯N/S interactions Planar thiazole-pyridine system enables π-stacking

Key Insights :

  • The piperidine analog’s hydrogen-bonding network stabilizes its crystal lattice, whereas the thiazole-pyridine analog’s planar structure may favor protein binding via π-interactions .

Biological Activity

4-chloro-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a unique combination of a thiazole ring, a pyridine ring, and a benzenesulfonamide group, which may confer distinct biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in treating various diseases.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H14ClN3O2S
  • Molecular Weight : 379.884 g/mol
  • Density : 1.4±0.1 g/cm³
  • Boiling Point : 590.4±60.0 °C at 760 mmHg

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyridine moieties often exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains. The presence of the thiazole ring is particularly noted for enhancing antibacterial activity due to its ability to disrupt bacterial cell wall synthesis .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazole-containing compounds. For example, related compounds have demonstrated significant cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interactions with specific proteins involved in cell cycle regulation .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties as well. Thiazole derivatives have been reported to inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for further exploration in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

  • The chlorine atom at the para position on the benzene ring enhances biological activity by increasing lipophilicity.
  • The thiazole ring plays a critical role in antimicrobial activity.
  • The pyridine moiety contributes to the compound's interaction with biological targets, potentially influencing its pharmacokinetics and dynamics .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-AminothiazoleStructureAntimicrobial
NicotinamideStructureAnticancer
SulfanilamideStructureAntimicrobial

Case Studies

  • Anticancer Study : A study evaluated the cytotoxic effects of several thiazole derivatives against multiple cancer cell lines, revealing that compounds similar to this compound exhibited IC50 values lower than doxorubicin in specific cell lines, indicating strong anticancer potential .
  • Antimicrobial Efficacy : In vitro tests demonstrated that thiazole derivatives showed MIC values comparable to standard antibiotics against Gram-positive bacteria, supporting their development as new antimicrobial agents .

Q & A

Q. What are the key steps in synthesizing 4-chloro-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide?

  • Methodological Answer : The synthesis typically involves:

Preparation of the pyridinyl-thiazole intermediate : Reacting 3-pyridinylthioamide with α-bromo ketones under basic conditions to form the thiazole ring .

Coupling with 4-chlorobenzoyl chloride : The intermediate is treated with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .

Purification : Recrystallization from ethyl methyl ketone or methanol yields high-purity crystals .
Key parameters: Reaction temperature (0–5°C for coupling), solvent choice (DMF or THF), and stoichiometric control of reagents.

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : X-ray diffraction (XRD) using a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) is standard. Data collection includes:
  • Unit cell parameters : Monoclinic space group (e.g., P21/n), with a = 14.9115 Å, b = 6.6899 Å, c = 15.6215 Å, β = 102.956° .
  • Refinement : SHELXL refines structures using full-matrix least-squares on F². Hydrogen atoms are added geometrically (riding model) or located via Fourier difference maps for water molecules .
  • Validation : Check R1/wR2 values (e.g., R1 = 0.051, wR2 = 0.160) and residual electron density (< 0.28 eÅ⁻³) .

Advanced Research Questions

Q. What challenges arise in refining hydrogen atom positions in crystallographic studies of this compound?

  • Methodological Answer :
  • Disordered H-atoms : Water molecules often exhibit positional disorder. Use SHELXE to perform iterative refinement and Fourier mapping to locate H-atoms .
  • Thermal motion : High thermal parameters (Uiso) for H-atoms attached to mobile groups (e.g., methyl or piperidine) require constraints (e.g., C–H = 0.93–0.97 Å) .
  • Validation : Compare independent refinement (free R-factor) with constrained models to assess accuracy .

Q. How can contradictions between observed and calculated bond angles in similar benzamide derivatives be resolved?

  • Methodological Answer :
  • Data quality : Ensure high-resolution data (θmax > 25°) to reduce measurement errors .
  • Dynamic effects : Analyze anisotropic displacement parameters (ADPs) to detect molecular motion or disorder .
  • Computational validation : Compare experimental geometries with density functional theory (DFT) calculations to identify discrepancies caused by crystal packing vs. gas-phase conformers .

Q. What methodological considerations are critical when designing biological activity assays for this compound?

  • Methodological Answer :
  • Target selectivity : Use enzyme inhibition assays (e.g., against AcpS-PPTase) with positive controls (e.g., known PPTase inhibitors) .
  • Solubility optimization : Dissolve in DMSO (up to 75 mM) and dilute in assay buffers to avoid precipitation .
  • Dose-response validation : Perform IC50 determinations with triplicate measurements to ensure reproducibility .

Q. How can synthetic yield be optimized when introducing the pyridinyl-thiazole moiety?

  • Methodological Answer :
  • Catalyst optimization : Use coupling agents like EDCI/HOBt to enhance amidation efficiency .
  • Temperature control : Maintain 0–5°C during benzoyl chloride addition to minimize side reactions .
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates and improve reaction rates .

Q. What strategies validate the formation of hydrogen-bonded networks in the crystal lattice?

  • Methodological Answer :
  • Hydrogen bond geometry : Measure donor-acceptor distances (e.g., O–H⋯N: 2.8–3.0 Å) and angles (> 150°) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., % contribution of O⋯H/N⋯H contacts) using CrystalExplorer .
  • Packing diagrams : Visualize chains or layers along crystallographic axes (e.g., [010] direction) using Mercury software .

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